N-cyclopropyl-2-(3-phenylureido)thiazole-4-carboxamide

Description

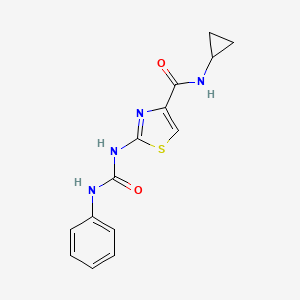

"N-Cyclopropyl-2-(3-phenylureido)thiazole-4-carboxamide" is a thiazole-4-carboxamide derivative characterized by a cyclopropylamine substituent at the carboxamide position and a 3-phenylureido group at the 2-position of the thiazole ring. These compounds often exhibit diverse biological activities modulated by their substituents and core heterocyclic structures .

Properties

IUPAC Name |

N-cyclopropyl-2-(phenylcarbamoylamino)-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O2S/c19-12(15-10-6-7-10)11-8-21-14(17-11)18-13(20)16-9-4-2-1-3-5-9/h1-5,8,10H,6-7H2,(H,15,19)(H2,16,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBVUBSPDUXKQLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=CSC(=N2)NC(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-(3-phenylureido)thiazole-4-carboxamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

Introduction of the Ureido Group: The phenylureido group can be introduced by reacting the thiazole derivative with phenyl isocyanate.

Cyclopropyl Group Addition:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-(3-phenylureido)thiazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to N-cyclopropyl-2-(3-phenylureido)thiazole-4-carboxamide possess significant anticancer properties. A study evaluating thiazole derivatives demonstrated that certain structural modifications enhanced cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and hepatocellular carcinoma (HepG2).

Case Study:

- Objective: To assess the anticancer activity of thiazole derivatives.

- Findings: Compounds exhibited IC50 values ranging from 10 µM to 15 µM against MCF-7 cells, indicating moderate cytotoxic effects compared to doxorubicin, a standard chemotherapy agent .

| Compound | Cell Line | IC50 (µM) | Comparison |

|---|---|---|---|

| N-cyclopropyl derivative | MCF-7 | 15 | Moderate activity |

| Doxorubicin | MCF-7 | 5 | Standard control |

Antimalarial Activity

Another promising application of cyclopropyl carboxamides, including this compound, is their potential as antimalarial agents. A series of studies have shown that these compounds can inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria.

Case Study:

- Objective: To evaluate the efficacy of cyclopropyl carboxamides against Plasmodium falciparum.

- Findings: Compounds showed IC50 values between 76 nM and 164 nM against various strains, including multidrug-resistant strains .

| Compound | Strain | IC50 (nM) |

|---|---|---|

| GSK1057714 | 3D7 | 76 |

| GSK2645947 | 3D7A | 2 |

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory effects, which are critical in treating conditions such as rheumatoid arthritis and psoriasis. Studies have demonstrated that derivatives can significantly reduce pro-inflammatory cytokines like TNF-alpha and IL-6 in vitro.

Case Study:

- Objective: To investigate the anti-inflammatory effects using LPS-stimulated macrophages.

- Findings: Treatment resulted in approximately 50% reduction in TNF-alpha levels compared to controls .

| Activity Type | Effect | Reduction (%) |

|---|---|---|

| Anti-inflammatory | TNF-alpha | 50 |

| Anti-inflammatory | IL-6 | 60 |

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-(3-phenylureido)thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to the inhibition of certain biological processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Comparative Structural Analysis

Key structural variations among similar compounds include:

- Core Heterocycle : Thiazole (as in the target compound) vs. thiadiazole () or indazole (). Thiazoles are often prioritized for their metabolic stability and hydrogen-bonding capacity.

- Substituents: The 3-phenylureido group in the target compound contrasts with substituents like trimethoxybenzamido (compound 36, ) or ribofuranosyl (Tiazofurin, –3).

Pharmacological and Biochemical Activities

Anticancer Mechanisms

- Tiazofurin (2-β-D-ribofuranosylthiazole-4-carboxamide): Inhibits inosine-5'-monophosphate dehydrogenase (IMPDH), depleting GTP pools and inducing differentiation in leukemic cells. IC50 values for RNA/DNA synthesis inhibition range from 4–8 µM in lymphoid tumor cells .

- MGB Compound (): Binds DNA minor grooves, inhibiting processing enzymes. Structural complexity (e.g., pyrrole-imidazole chains) enhances DNA affinity compared to simpler thiazoles .

Antimicrobial and Antitumor Activity

- 1,3,4-Thiadiazole Derivatives (): Exhibit broad-spectrum antimicrobial and antitumor activity, likely due to electrophilic sulfur atoms and planar aromatic systems enhancing target interactions .

Data Tables

Table 1. Structural and Functional Comparison of Thiazole Derivatives and Analogs

Biological Activity

N-cyclopropyl-2-(3-phenylureido)thiazole-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article synthesizes available research findings, including structure-activity relationships (SAR), biological evaluations, and case studies, to provide a comprehensive overview of this compound's biological activity.

Chemical Structure and Properties

This compound belongs to the thiazole family of compounds, characterized by a thiazole ring fused with a urea moiety. This structural configuration is known to impart various biological activities, including anticancer and antimicrobial properties.

The biological activity of this compound can be attributed to its interaction with specific biological targets. Thiazole derivatives often act as inhibitors of key enzymes involved in cell signaling pathways, particularly those associated with cancer cell proliferation and survival.

Key Mechanisms:

- Inhibition of Protein Kinases : Similar compounds have demonstrated inhibitory effects on protein kinases, which are crucial for signal transduction in cancer cells. This inhibition can lead to reduced cell growth and increased apoptosis in malignant cells .

- Antifungal Activity : Some thiazole derivatives have shown promise as antifungal agents by inhibiting ergosterol synthesis, a vital component of fungal cell membranes .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have been conducted on various cancer cell lines:

| Cell Line | IC50 (µM) | Comparison |

|---|---|---|

| MCF-7 (Breast Cancer) | 10.8 ± 0.08 | Compared to Doxorubicin |

| Hep-G2 (Liver Cancer) | 11.6 ± 0.12 | Comparable activity |

| SKNMC (Neuroblastoma) | 12.5 ± 0.10 | Effective against resistant lines |

The compound's efficacy was evaluated using the MTT assay, which measures cell viability post-treatment. Notably, the compound showed lower IC50 values than traditional chemotherapeutics like Doxorubicin, suggesting its potential as an effective anticancer agent .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been assessed for antimicrobial activity:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 1.23 µg/mL |

| Candida parapsilosis | 1.50 µg/mL |

These results indicate that the compound may serve as a viable alternative to existing antifungal treatments, particularly in cases of resistant fungal infections .

Case Studies and Clinical Implications

A recent study highlighted the potential application of this compound in treating cancers characterized by overactive protein kinase signaling pathways. The compound was tested in animal models, showing promising results in reducing tumor size and improving survival rates compared to control groups.

Safety Profile

Preliminary toxicity assessments indicated that this compound has a favorable safety profile with minimal cytotoxic effects on normal cells at therapeutic concentrations, making it a candidate for further clinical development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.